tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate
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Overview
Description
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound features a tert-butyl group, a methoxybenzyl group, and a methylsulfonyl group attached to a carbamate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxybenzyl chloride and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate would depend on its specific application. In general, carbamates can act by inhibiting enzymes, interacting with receptors, or modifying biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-methoxybenzyl)carbamate
- Tert-butyl N-(methylsulfonyl)carbamate
- N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate
Uniqueness
Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate is unique due to the presence of both the methoxybenzyl and methylsulfonyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3-methoxyphenyl)methyl]-N-methylsulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15(21(5,17)18)10-11-7-6-8-12(9-11)19-4/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSISFLQVLLHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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